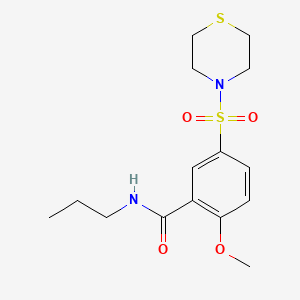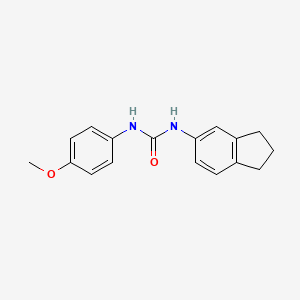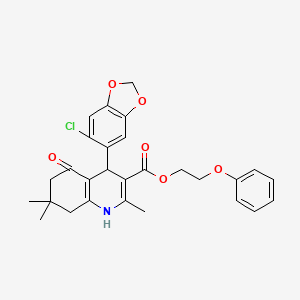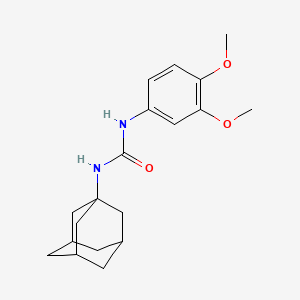![molecular formula C17H14BrNO2 B5123854 8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
8-[2-(4-bromophenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-bromophenoxy)ethoxy]quinoline, also known as BPEQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPEQ belongs to the class of quinoline derivatives, and its chemical structure is shown below:
Mecanismo De Acción
8-[2-(4-bromophenoxy)ethoxy]quinoline exerts its inhibitory effect on PKCα by binding to its regulatory domain, thereby preventing its activation by second messengers such as diacylglycerol and Ca2+. This leads to a decrease in downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of gene expression.
Biochemical and Physiological Effects:
8-[2-(4-bromophenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 8-[2-(4-bromophenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[2-(4-bromophenoxy)ethoxy]quinoline has several advantages for laboratory experiments, including its high potency and selectivity for PKCα, its ability to penetrate cell membranes, and its stability in various biological systems. However, 8-[2-(4-bromophenoxy)ethoxy]quinoline also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 8-[2-(4-bromophenoxy)ethoxy]quinoline. One area of interest is the development of more potent and selective PKCα inhibitors based on the structure of 8-[2-(4-bromophenoxy)ethoxy]quinoline. Another area of interest is the investigation of the role of PKCα in various disease states, including cancer and neurodegenerative disorders, and the potential therapeutic applications of PKCα inhibitors such as 8-[2-(4-bromophenoxy)ethoxy]quinoline. Additionally, the development of novel drug delivery systems for 8-[2-(4-bromophenoxy)ethoxy]quinoline could enhance its efficacy and reduce potential toxicity.
Métodos De Síntesis
8-[2-(4-bromophenoxy)ethoxy]quinoline can be synthesized through a multi-step process involving the reaction of 4-bromophenol with 2-(2-chloroethoxy)ethanol, followed by cyclization with 2-aminoquinoline. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
8-[2-(4-bromophenoxy)ethoxy]quinoline has been extensively used in scientific research due to its ability to selectively inhibit the activity of protein kinase C alpha (PKCα), a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. 8-[2-(4-bromophenoxy)ethoxy]quinoline has been shown to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
8-[2-(4-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHFKKHUVFTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Bromophenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)


![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)

![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)

![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)